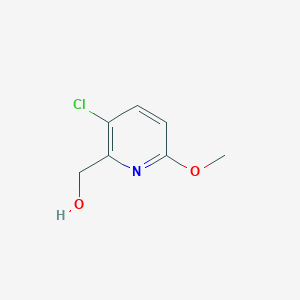![molecular formula C8H5ClN2O B1487721 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1190309-77-3](/img/structure/B1487721.png)
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
概要
説明
“3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance . This compound is part of a class of chemicals known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringClc1ccc2[nH]ccc2n1 . The InChI representation is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 152.58 . It is a solid substance .科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related pyrrolopyridine derivatives in the synthesis of complex heterocycles. For example, derivatives have been obtained by the oxidation of specific precursors leading to tricyclic heterocycles, which are important in drug development due to their potential biological activities (El-Nabi, 2004). Similarly, reactions involving polyfunctionalised pyrroles have highlighted the versatility of these compounds in organic synthesis, showcasing their ability to undergo various transformations to yield substituted pyrroles, further underscoring their significance in the construction of pharmacologically relevant structures (Zaytsev et al., 2005).
Development of Fluorinated Pyrroles
The development of fluorinated pyrroles, where 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde analogs have been used, illustrates the compound's role in introducing fluorine atoms into heterocycles. This is crucial for creating compounds with enhanced pharmacokinetic properties (Surmont et al., 2009). The methodology employed for the synthesis of these fluorinated compounds opens new avenues for the design of molecules with potential therapeutic applications.
Crystal Structure Analysis
Crystal structure analysis of closely related pyrazolopyridine derivatives has provided insights into the molecular interactions and assembly patterns in solid states. Such studies are fundamental for understanding the properties of materials and the design of molecular devices (Quiroga et al., 2012). Detailed structural analyses can inform the development of compounds with specific physical and chemical characteristics, which is valuable across multiple scientific disciplines.
Novel Synthesis Approaches
Innovative synthesis methods have been reported, highlighting the compound's utility in generating new chemical entities. For instance, the preparation of chalcone analogues and dipyrazolopyridines from carbaldehydes demonstrates the compound's adaptability in synthesizing diverse heterocyclic frameworks (Quiroga et al., 2010). These methods contribute to the arsenal of synthetic tools available for creating complex molecules with potential biological or material applications.
作用機序
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . These receptors play an essential role in various types of tumors .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . For instance, FGFR inhibitors typically bind to the receptor, inhibiting its activation and downstream signaling .
Biochemical Pathways
Fgfr inhibitors generally affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Fgfr inhibitors, like similar compounds, can inhibit cell proliferation and induce apoptosis .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .
生化学分析
Biochemical Properties
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, migration, and differentiation . The compound’s interaction with FGFRs leads to the inhibition of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions highlight the potential of this compound as a valuable tool in studying cellular signaling and developing targeted therapies.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it inhibits the proliferation and induces apoptosis of breast cancer cells . Additionally, the compound significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-cancer agent . The influence of this compound on cell signaling pathways, gene expression, and cellular metabolism further underscores its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways . This inhibition results in reduced cell proliferation, migration, and invasion, as well as increased apoptosis in cancer cells . The compound’s ability to modulate gene expression and enzyme activity further contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects on cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FGFR activity and reduce tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism may affect its stability, bioavailability, and overall efficacy in biological systems . Understanding the metabolic pathways of this compound is crucial for optimizing its use in research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential factors that determine its localization and accumulation. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSBTLHSBKQATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)

![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
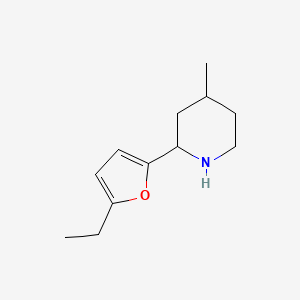

![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)
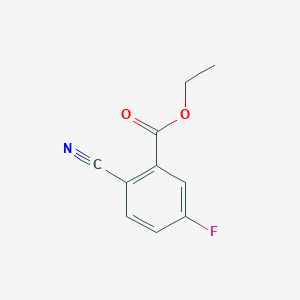
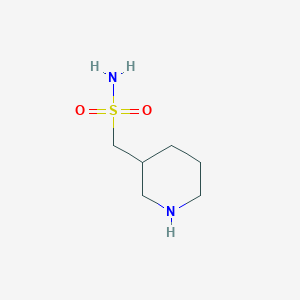

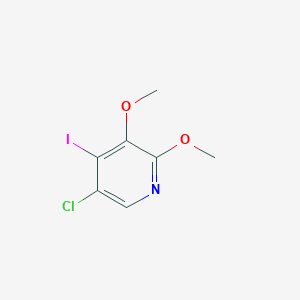
![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)


